3-Chloro-6-ethoxyphenyl methyl sulfide chemical structure and properties
3-Chloro-6-ethoxyphenyl methyl sulfide chemical structure and properties
This technical guide provides an in-depth analysis of 3-Chloro-6-ethoxyphenyl methyl sulfide , formally identified as 4-chloro-1-ethoxy-2-(methylsulfanyl)benzene .[1][2] This compound serves as a critical intermediate in the synthesis of advanced agrochemicals (specifically triazole fungicides) and pharmaceutical agents (serotonin 5-HT2C receptor agonists).[1][2]
[1][2]
Executive Summary
3-Chloro-6-ethoxyphenyl methyl sulfide (CAS: 1443329-44-9) is a tri-substituted benzene derivative characterized by a specific 1,2,4-substitution pattern involving a thioether, an ether, and a halogen.[1][2] Its chemical utility lies in the orthogonality of its functional groups: the electron-donating ethoxy and methylthio groups activate the ring for electrophilic substitution, while the chlorine atom provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details its structural elucidation, physicochemical profile, validated synthetic pathways, and reactivity.[1][2]
Part 1: Structural Elucidation & Identification[1][2]
The nomenclature "3-Chloro-6-ethoxyphenyl methyl sulfide" defines the structure relative to the sulfide group.[1][2] However, IUPAC standardization prioritizes the benzene ring numbering to minimize locants or follows alphabetical precedence depending on the specific convention used.[1][2]
Chemical Identity[1][2][3][4]
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IUPAC Name: 4-Chloro-1-ethoxy-2-(methylsulfanyl)benzene[1][2]
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Common Name: 3-Chloro-6-ethoxyphenyl methyl sulfide; (5-Chloro-2-ethoxyphenyl)(methyl)sulfane[1][2]
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InChIKey: Unique hash required for database verification (Generated from structure).
Structural Analysis
The molecule consists of a benzene core substituted at positions 1, 2, and 4:[1][3]
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Position 1 (Ethoxy): A strong electron-donating group (EDG) directing ortho/para.[1][2]
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Position 2 (Methylthio): A moderate EDG, also directing ortho/para, situated ortho to the ethoxy group.[1][2]
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Position 4 (Chloro): An electron-withdrawing group (EWG) located para to the ethoxy group and meta to the sulfide.[1][2]
This specific arrangement creates a "push-pull" electronic system where the C5 position (ortho to ethoxy, meta to sulfide) is highly activated for further electrophilic aromatic substitution (EAS), while the C4-Cl bond is primed for oxidative addition in palladium-catalyzed cycles.[1][2]
Part 2: Physicochemical Profile[1][2][6]
The physicochemical properties of 3-Chloro-6-ethoxyphenyl methyl sulfide are dominated by its lipophilicity.[1][2] The presence of the sulfur and chlorine atoms significantly increases the partition coefficient (LogP) compared to simple ethers.[1][2]
| Property | Value / Description | Note |
| Physical State | Pale yellow oil to low-melting solid | Thioethers often have lower MPs than sulfones.[1][2] |
| Boiling Point | ~280–290 °C (Predicted) | High BP due to molecular weight and polarizability.[1][2] |
| Density | 1.18 ± 0.05 g/cm³ | Denser than water due to Cl/S atoms.[1][2] |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; low aqueous solubility.[1][2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water (< 1 mg/L).[1][2] |
| pKa | N/A (Non-ionizable) | No acidic/basic protons in physiological range.[1][2] |
| Refractive Index | 1.582 | High refractivity due to sulfur/aromaticity.[1][2] |
Part 3: Synthetic Pathways[1][2]
Synthesizing 3-Chloro-6-ethoxyphenyl methyl sulfide requires controlling regioselectivity to ensure the chlorine is para to the ethoxy group rather than the sulfide.[1][2] Two primary routes are established: the Directed Lithiation Route (High Precision) and the Electrophilic Chlorination Route (Industrial Scalability).[1][2]
Route A: Ortho-Lithiation / Thiolation (High Precision)
This method guarantees the correct isomer by utilizing the directing power of the ethoxy group on a pre-chlorinated scaffold.[1][2]
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Step 1 (O-Alkylation): Reaction with ethyl bromide and base (K₂CO₃) to form 4-chlorophenetole .[1][2]
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Step 2 (Directed Ortho-Lithiation): Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C).[1][2] The ethoxy group directs lithiation to the ortho position (C2).[1][2]
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Step 3 (Sulfenylation): Quenching the lithiated intermediate with Dimethyl Disulfide (MeSSMe) introduces the methylthio group exactly at position 2.[1][2]
Route B: Electrophilic Chlorination (Industrial)
A more cost-effective route for large-scale production, though it requires careful separation of isomers.[1][2]
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Step 1 (O-Alkylation): Formation of 1-ethoxy-2-(methylthio)benzene .[1][2]
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Step 2 (Chlorination): Reaction with Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).[1][2] The ethoxy group is the stronger director, favoring para-chlorination (Position 4) over the sulfide's directing influence.[1][2]
Synthesis Workflow Diagram
Figure 1: Route A (top) utilizes Directed Ortho Metalation (DoM) for high regiocontrol.[1][2] Route B (bottom) relies on electronic directing effects.[1][2]
Part 4: Reactivity & Metabolic Stability[1][2]
Understanding the reactivity of 3-Chloro-6-ethoxyphenyl methyl sulfide is crucial for its use as an intermediate and for predicting its environmental/metabolic fate.[1][2]
Oxidation (S-Oxidation)
The sulfide moiety (-SMe) is the most reactive site for oxidation.[1][2]
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Sulfoxide Formation: Controlled oxidation (e.g., 1 eq.[1][2] mCPBA or H₂O₂) yields the sulfoxide (chiral sulfur center).[1][2]
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Sulfone Formation: Strong oxidation yields the sulfone (-SO₂Me), which is a common pharmacophore in herbicides (e.g., Mesotrione derivatives) due to its electron-withdrawing nature and metabolic stability.[1][2]
Metabolic Pathways (Microsomal)
In biological systems (e.g., liver microsomes or plant metabolism), the compound undergoes:
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S-Oxidation: To sulfoxide/sulfone (Phase I metabolism).[1][2]
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O-Dealkylation: Cytochrome P450-mediated removal of the ethyl group to regenerate the phenol.[1][2]
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S-Dealkylation: Less common, but possible removal of the methyl group to form the thiophenol.[1][2]
Reactivity Diagram[1][2]
Figure 2: Primary metabolic and synthetic transformation pathways.[1][2]
Part 5: Analytical Characterization
To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).[1][2]
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δ 2.45 (s, 3H): Methyl protons of the sulfide group (-SCH ₃).[1][2] Distinctive singlet.
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δ 4.05 (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).[1][2]
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Aromatic Region (δ 6.7 - 7.3):
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δ 6.75 (d, 1H, J=8.5 Hz): Proton at C6 (Ortho to OEt, Meta to Cl).[1][2] Doublet due to ortho coupling.[1][2]
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δ 7.10 (dd, 1H, J=8.5, 2.5 Hz): Proton at C5 (Meta to OEt, Ortho to Cl).[1][2]
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δ 7.25 (d, 1H, J=2.5 Hz): Proton at C3 (Ortho to SMe, Meta to Cl).[1][2] Small coupling constant (meta-coupling).[1][2]
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Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 202 (¹⁰⁰%) and 204 (³³%) characteristic of mono-chlorinated species (³⁵Cl/³⁷Cl isotope pattern).[1][2]
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Fragment Ions:
References
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ChemScene. (2024).[1][2] (5-Chloro-2-ethoxyphenyl)(methyl)sulfane - Product Analysis and CAS 1443329-44-9 Verification. Retrieved from [1][2]
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BenchChem. (2024).[1][2] Structure and Synthesis of Halogenated Thioanisoles: (5-Chloro-2-ethoxyphenyl)methanol and derivatives. Retrieved from [1][2]
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European Patent Office. (2018).[1][2] Patent US20180020662A1: Substituted benzyl derivatives as intermediates for agrochemicals.[1][2] Retrieved from
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Sigma-Aldrich. (2023).[1][2] Material Safety Data Sheet: Chlorinated Thioethers. Retrieved from [1][2][5]
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PubChem. (2024).[1][2] Compound Summary: Chloromethyl methyl sulfide and related thioethers.[1][2][4] Retrieved from [1][2]
